![molecular formula C11H7BrN2O B2425108 7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One CAS No. 931325-46-1](/img/structure/B2425108.png)
7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One is a chemical compound that belongs to the class of heterocyclic compounds. It is a potent inhibitor of several protein kinases and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Rearrangement
- 1-Bromopyrrolo[1,2-a]quinoxaline, a related compound, demonstrates interesting chemical properties, such as rearrangement to its isomeric 3-bromo compound when heated in aqueous acid. This rearrangement is likely electrophilic and intermolecular in character, showing the compound's potential in chemical synthesis and transformations (Cheeseman & Roy, 1968).
Methodologies in Organic Synthesis
- New methodologies for synthesizing derivatives of quinoxalin-2(1H)-ones have been explored, including electrochemical decarboxylation of N-arylglycines catalyzed by ferrocene. This represents a novel approach in organic synthesis, potentially reducing electricity consumption (Cui, Zhong, & Huang, 2023).
Applications in Medicinal Chemistry
- Quinoxaline derivatives have been investigated for their potential in medicinal chemistry. For instance, pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives have been synthesized and evaluated as novel opioid receptor modulators. This highlights the compound's relevance in drug discovery and pharmacological research (Yadav et al., 2022).
Exploration in High-Throughput Screening
- Quinolino[3,4-b]quinoxalin-6(5H)-ones, synthesized using a Ugi/deprotection/cyclization strategy, offer potential for high-throughput screening in medicinal chemistry. This signifies the role of 7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One derivatives in facilitating the discovery of new medicinal compounds (Li et al., 2017).
Antitumor Activity
- Novel quinoxaline-based isoindolin-1-ones have shown promising in vitro anti-tumor activity. This research area underlines the compound's significance in developing potential cancer treatments (Xi et al., 2021).
Mechanism of Action
Target of Action
It is synthesized for itsantineoplastic activity , suggesting that it may target cancer cells or specific proteins within these cells.
Mode of Action
Its synthesis involves a visible light-mediated ring opening and cyclization of aryl cyclopropanes . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds with target proteins.
Biochemical Pathways
Given its antineoplastic activity , it is likely that it affects pathways related to cell proliferation and survival, possibly by inhibiting key proteins in these pathways.
Result of Action
The result of the action of 7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One is suggested to be antineoplastic, indicating that it may inhibit the growth of cancer cells . .
Action Environment
Its synthesis involves a visible light-mediated process , suggesting that light conditions might influence its activity.
properties
IUPAC Name |
7-bromo-5H-pyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCKOJOKKQPZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Br)NC(=O)C2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


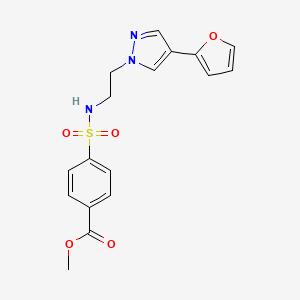
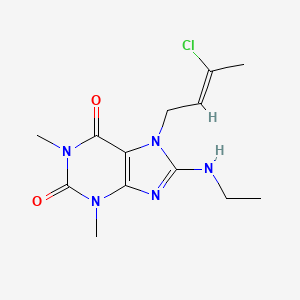
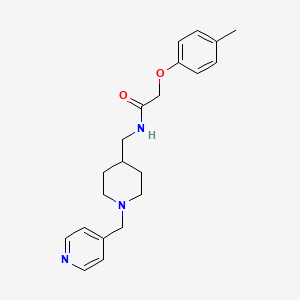
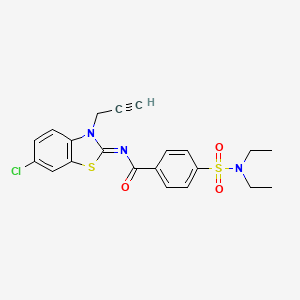
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2425031.png)
![Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2425033.png)
![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2425035.png)
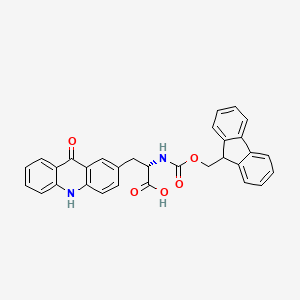

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2425045.png)
![1-[(4-Methylphenyl)methyl]-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2425046.png)
![N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2425047.png)